7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Description
Properties
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOUBKWMBDIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974868 | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-64-0 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine typically involves multi-step processes. One common method includes the formation of an imidazole ring fused in the 1,2-position of benzodiazepines. This can be achieved through a one-pot annulation process . Another method involves reacting 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine with acetic anhydride in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and specific reagents to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring or the substituents attached to it.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, dichloromethane, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazepine derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Scientific Research Applications
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It is used in the development and testing of new benzodiazepine derivatives for various applications.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine involves its binding to central benzodiazepine receptors. These receptors interact allosterically with GABA receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic, anticonvulsant, and sedative effects .
Comparison with Similar Compounds
Research Findings and Implications
- Midazolam vs. Lorazepam: A 2023 study noted Midazolam’s superiority in emergency settings due to faster onset, while Lorazepam’s longer half-life makes it suitable for chronic conditions .
- Impurity Profiling : Midazolam Impurity E (CAS 59467-64-0) is critical in pharmaceutical quality control, requiring strict monitoring to ensure therapeutic safety .
- Salt Forms: The dimaleate salt of Midazolam improves solubility for intravenous administration, contrasting with Lorazepam’s acetate formulation for intramuscular use .
Biological Activity
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine, also known as an intermediate of Midazolam, is a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their psychoactive properties and are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- CAS Number : 59469-29-3
- Empirical Formula : C24H23ClFN3O8
- Molecular Weight : 480.9 g/mol
- State : Powder
The primary mechanism of action for benzodiazepines involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, these compounds act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA in the central nervous system (CNS). This leads to increased neuronal inhibition and results in anxiolytic and sedative effects.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic properties. In various in vitro studies, it has been shown to effectively reduce anxiety-like behaviors in animal models. The compound's efficacy is comparable to that of established benzodiazepines like diazepam and lorazepam.
GABA Receptor Modulation
The compound has been identified as a potent positive allosteric modulator at GABA_A receptors. Studies have demonstrated its ability to enhance GABAergic transmission, leading to increased chloride ion influx and hyperpolarization of neurons. This effect is critical for its anxiolytic activity.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the activity of this compound on GABA_A receptors:
| Study | Concentration (µM) | Effect | Reference |
|---|---|---|---|
| Study A | 0.1 | Significant enhancement of GABA binding | |
| Study B | 1.0 | Potent anxiolytic response in rat models | |
| Study C | 10 | Full agonistic effect on GABA_A receptors |
Case Studies
In a clinical context, case studies have highlighted the therapeutic potential of this compound in treating anxiety disorders. One notable case involved a patient with generalized anxiety disorder who exhibited marked improvement following administration of a regimen containing this benzodiazepine derivative.
Safety and Toxicology
While the compound demonstrates promising biological activity, safety assessments are crucial. Toxicological studies indicate that higher doses may lead to adverse effects such as sedation and cognitive impairment. Long-term use can also result in dependence and withdrawal symptoms.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine, and how can key intermediates be characterized?
Methodological Answer: The synthesis typically involves a multi-step approach starting with substituted benzodiazepine precursors. For example, the condensation of 2-fluorophenyl glycine derivatives with chlorinated benzophenone intermediates under reflux conditions in anhydrous tetrahydrofuran (THF) can yield the core structure. Key intermediates, such as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using:
Q. How should researchers optimize reaction conditions to minimize impurities like des-chloro byproducts during synthesis?
Methodological Answer: Des-chloro impurities often arise from dehalogenation under harsh reaction conditions. To mitigate this:
- Use low-temperature catalytic hydrogenation (e.g., Pd/C at 40°C) instead of high-temperature methods.
- Monitor reaction progress via HPLC-UV with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect early-stage byproducts.
- Employ design of experiments (DoE) to optimize parameters such as pH, solvent polarity, and catalyst loading. Post-synthesis, purify the compound using preparative HPLC with a trifluoroacetic acid (TFA) modifier to enhance peak resolution .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in receptor binding affinity studies of this compound?
Methodological Answer: Contradictions in binding affinity data (e.g., GABAA receptor subtypes) may arise from assay variability or structural isomerism. To address this:
- Conduct competitive radioligand binding assays using [³H]flumazenil as a reference ligand, ensuring uniform membrane preparation across experiments.
- Perform molecular docking simulations (e.g., using AutoDock Vina) to compare binding poses of enantiomers or tautomers.
- Validate results with electrophysiology (patch-clamp recordings) to correlate binding affinity with functional modulation of chloride ion flux .
Q. How can enantiomeric separation be achieved for this compound, and what analytical techniques validate chiral purity?
Methodological Answer: The compound’s chiral center at the methanamine position necessitates enantioselective separation:
- Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC-3) and isocratic elution (n-hexane:isopropanol 90:10, 0.1% diethylamine).
- Confirm enantiopurity via circular dichroism (CD) spectroscopy by comparing experimental CD spectra with computational predictions (TDDFT calculations).
- Cross-validate with chiral SFC (supercritical fluid chromatography) using CO2/methanol mobile phases for rapid analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
